molecular formula C14H18N6O4S2 B3017013 3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172341-82-0

3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B3017013
CAS RN: 1172341-82-0
M. Wt: 398.46
InChI Key: DCMOBOOJRDQCCG-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O4S2 and its molecular weight is 398.46. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives Synthesis : A novel pyrazole derivative, characterized by its unique structural features, was synthesized and thoroughly analyzed through various spectral methods including NMR, mass spectra, and FT-IR. This compound exhibited a distinct conformation and formed a 3D network through hydrogen bond interactions, indicative of its potential for diverse applications in scientific research (Kumara et al., 2018)[https://consensus.app/papers/synthesis-xray-crystal-structure-kumara/b06a96824bfa55b7b11b59b926b7ffd7/?utm_source=chatgpt].

Antibacterial Activity and Structure-Activity Relationships : A series of novel compounds containing 1,3,4-thiadiazole moieties were synthesized and tested for their antibacterial efficacy. The study highlighted some compounds' moderate to good antibacterial activities and discussed the structure-activity relationships, suggesting the potential of these compounds in medicinal chemistry (Qu et al., 2018)[https://consensus.app/papers/design-synthesis-activity-novel-qu/bf0f3c3bdedd586b8f8eeba53abcc2f6/?utm_source=chatgpt].

Antimycobacterial Properties : Substituted pyridines and pyrazines with various ring systems were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study demonstrated that a majority of these compounds exhibited significant antimycobacterial activities, which were comparable to or exceeded that of pyrazinamide, a known antimycobacterial agent (Gezginci et al., 1998)[https://consensus.app/papers/activity-substituted-isosteres-pyridine-gezginci/eeae740ddde75be590e6cb66bf316a73/?utm_source=chatgpt].

Chemical Reactivity and Covalent Binding : A study on AMG 458, a c-Met inhibitor, revealed its ability to bind covalently to liver microsomal proteins in the absence of NADPH, leading to the formation of thioether adducts. This insight into the drug's mechanism could inform the design of analogues with improved properties or reduced off-target effects (Teffera et al., 2008)[https://consensus.app/papers/chemical-reactivity-methoxy-4oaryl-quinolines-teffera/51f2b2eccac75ac69f26877fd91aa540/?utm_source=chatgpt].

Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene- and perylene thioamides were utilized to synthesize fluorescent dyes with various substituents, displaying a wide range of emission spectra. Some derivatives exhibited dual fluorescence due to excited state proton transfer, with potential applications in bioimaging and sensor technology (Witalewska et al., 2019)[https://consensus.app/papers/nethoxycarbonylpyrene-perylene-thioamides-building-witalewska/e27e9110bbd355be90a70163eac65973/?utm_source=chatgpt].

properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(26-13)25-8-10(21)20-3-5-24-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOBOOJRDQCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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